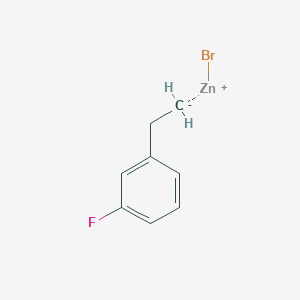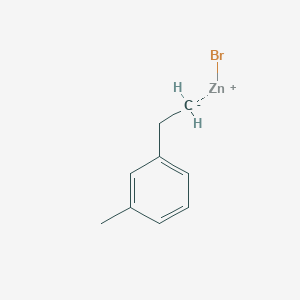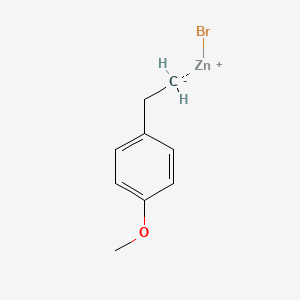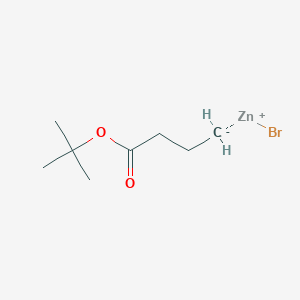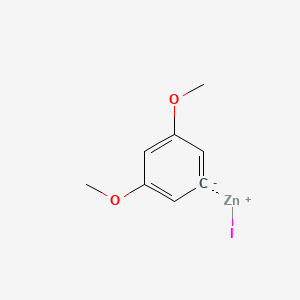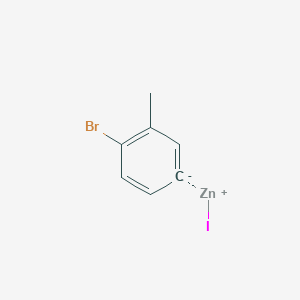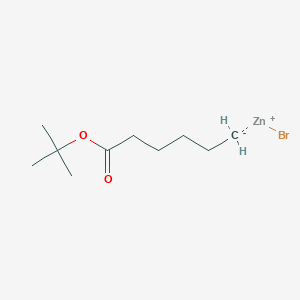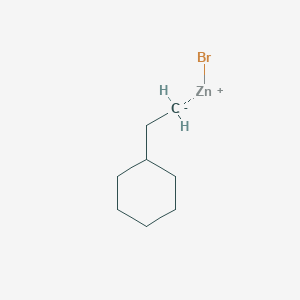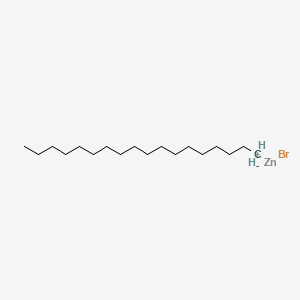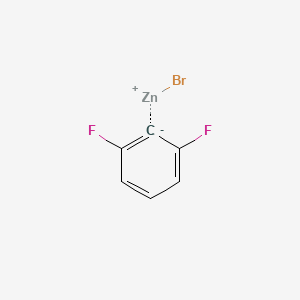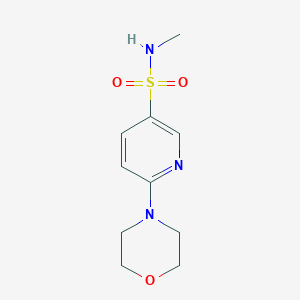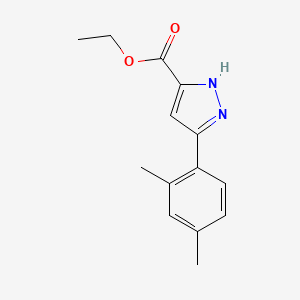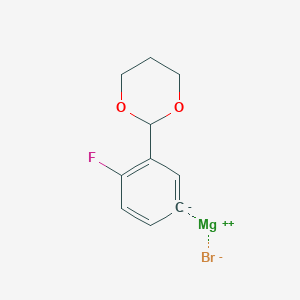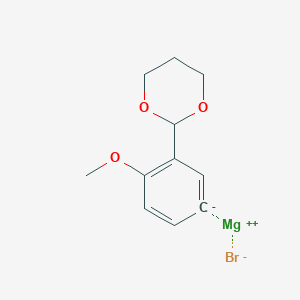
3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide 0.25 M in Tetrahydrofuran: is an organometallic compound commonly used in organic synthesis. It is a Grignard reagent, which is a type of organomagnesium compound that is highly reactive and used to form carbon-carbon bonds. The compound is dissolved in tetrahydrofuran (THF), a solvent that stabilizes the Grignard reagent and facilitates its use in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide typically involves the reaction of 3-(1,3-Dioxan-2-yl)-4-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air. The reaction conditions include:
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Time: The reaction is usually complete within a few hours.
Catalysts: Sometimes, a small amount of iodine is added to activate the magnesium.
Industrial Production Methods: In an industrial setting, the production of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems to maintain an oxygen-free environment.
Automated systems: For precise control of temperature, addition of reagents, and monitoring of the reaction progress.
Purification: The final product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions with various electrophiles to form complex molecules.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes, ketones, esters.
Electrophiles: Alkyl halides, aryl halides.
Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize the Grignard reagent.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.
Grignard Reactions: Fundamental in forming carbon-carbon bonds in organic synthesis.
Biology and Medicine:
Drug Development: Used in the synthesis of intermediates for drug molecules.
Biological Studies: Helps in the preparation of compounds for biological assays and studies.
Industry:
Material Science: Used in the synthesis of polymers and other materials.
Agrochemicals: Involved in the production of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide involves the nucleophilic attack of the organomagnesium compound on electrophilic centers in other molecules. The magnesium atom in the Grignard reagent is highly electropositive, making the carbon atom bonded to it highly nucleophilic. This nucleophilic carbon can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reaction proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic carbon, followed by the collapse of the transition state to form the final product.
Comparaison Avec Des Composés Similaires
- (1,3-Dioxan-2-ylethyl)magnesium bromide
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide
- 2-(1,3-Dioxan-2-yl)ethylzinc bromide
Uniqueness:
- Reactivity: 3-(1,3-Dioxan-2-yl)-4-methoxyphenylmagnesium bromide has a unique reactivity profile due to the presence of both the dioxane ring and the methoxy group, which can influence its nucleophilicity and stability.
- Applications: Its specific structure makes it suitable for particular synthetic applications where other Grignard reagents might not be as effective.
This compound’s versatility and reactivity make it a valuable tool in organic synthesis, with applications spanning from academic research to industrial production.
Propriétés
IUPAC Name |
magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13O3.BrH.Mg/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11;;/h3,5-6,11H,4,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEADFAVHRFNXPQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)C2OCCCO2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrMgO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
